1,3,4-Oxadiazol-2-ol

Vue d'ensemble

Description

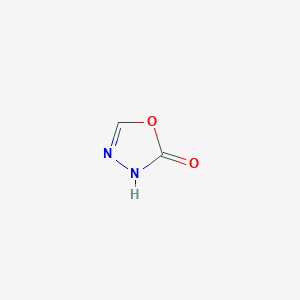

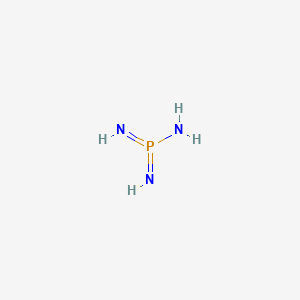

1,3,4-Oxadiazole is a nitrogen and oxygen containing heterocycle . It is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Synthesis Analysis

The synthesis of 1,3,4-Oxadiazole derivatives involves various methods. One of the methods includes reacting hydrazide derivative with carbon disulfide . Another method involves alkylation of thiol group of 1,3,4-oxadiazole by sonication using different alkyl halide .Molecular Structure Analysis

The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The structure of 1,3,4-Oxadiazole derivatives can be modified to ensure high cytotoxicity towards malignant cells .Chemical Reactions Analysis

The chemical reactions of 1,3,4-Oxadiazole derivatives involve various mechanisms. For example, the reaction of hydrazide derivative with carbon disulfide leads to the formation of 1,3,4-Oxadiazole .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-Oxadiazole derivatives have been studied using various techniques such as IR, 1H-NMR, 13C-NMR, and mass spectral data .Applications De Recherche Scientifique

Medicine

1,3,4-Oxadiazol-2-ol derivatives have been successfully used in the treatment of various diseases in humans . They exhibit a broad spectrum of pharmacological activities including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

Agriculture

Compounds based on 1,3,4-Oxadiazol-2-ol can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . They play an important role in modern agriculture .

Anticancer Agents

1,3,4-Oxadiazol-2-ol derivatives have shown potential as anticancer agents . For example, saturated and unsaturated fatty acid derivatives of 1,3,4-oxadiazol-2 (3H)-one and tetrahydropyridazine-3,6-dione have been reported as new potential anticancer agents .

Antimicrobial Agents

1,3,4-Oxadiazol-2-ol derivatives have demonstrated antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .

Anti-HIV Agents

1,3,4-Oxadiazol-2-ol derivatives have shown anti-HIV properties, suggesting their potential use in the treatment of HIV .

Anti-Tubercular Agents

1,3,4-Oxadiazol-2-ol derivatives have exhibited anti-tubercular activity, indicating their potential application in the treatment of tuberculosis .

Antifungal Agents

1,3,4-Oxadiazol-2-ol derivatives have demonstrated antifungal properties, making them potential candidates for the development of new antifungal drugs .

Anti-Diabetic Agents

1,3,4-Oxadiazol-2-ol derivatives have shown anti-diabetic properties, suggesting their potential use in the treatment of diabetes .

Mécanisme D'action

Target of Action

1,3,4-Oxadiazol-2-ol primarily targets various enzymes and proteins that contribute to cancer cell proliferation . These include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis, gene expression, DNA topology, telomere length maintenance, and nucleotide metabolism, respectively .

Mode of Action

The compound interacts selectively with its targets, leading to a variety of antiproliferative effects . For instance, it inhibits the activity of thymidylate synthase, an enzyme crucial for DNA synthesis, thereby disrupting the replication of cancer cells . It also inhibits HDAC, which is involved in gene expression, leading to altered expression of genes that control cell proliferation .

Biochemical Pathways

The action of 1,3,4-Oxadiazol-2-ol affects several biochemical pathways. By inhibiting thymidylate synthase, it disrupts the folate pathway, which is essential for DNA synthesis . The inhibition of HDAC alters the acetylation state of histones, affecting the chromatin structure and gene expression . The compound’s action on topoisomerase II interferes with DNA topology, affecting DNA replication and transcription .

Result of Action

The molecular and cellular effects of 1,3,4-Oxadiazol-2-ol’s action primarily involve the inhibition of cancer cell proliferation . By targeting key enzymes and proteins, it disrupts critical cellular processes such as DNA synthesis, gene expression, and DNA topology, leading to the death of cancer cells .

Orientations Futures

Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . The focus of future research is to highlight the anticancer potential, molecular docking, and SAR studies of 1,3,4-Oxadiazole derivatives by inhibiting specific cancer biological targets .

Propriétés

IUPAC Name |

3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2O2/c5-2-4-3-1-6-2/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSXVIMLKCKWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593695 | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4-Oxadiazol-2-ol | |

CAS RN |

51517-09-0 | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,3,4-oxadiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the carcinogenic properties of 5-nitrofurans containing the 1,3,4-oxadiazol-2-ol moiety?

A1: While the provided research doesn't directly investigate 1,3,4-Oxadiazol-2-ol itself, it explores the carcinogenicity of several 5-nitrofuran derivatives containing related heterocyclic structures, including 1,3,4-oxadiazole. Notably, the study highlights that:

- 2-amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole induced a high incidence of mammary tumors in Sprague-Dawley female rats. []

- 5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ol was associated with an overall tumor incidence of 40-60% in the same rat model. []

Q2: Can you describe the degradation pathway of a 1,3,4-oxadiazole derivative in an aquatic environment?

A2: Research on the degradation of the sulfone bactericide, 2-(4-Fluorophenyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole (JHXJZ), provides insights into the breakdown of a 1,3,4-oxadiazole derivative in paddy water. [] The proposed degradation pathway involves:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chloro-phenyl)-8-methyl-2-(3-phenyl-[1,2,4]oxadiazol-5-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1258244.png)

![2-[4-[(E)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-enyl]phenoxy]acetic acid](/img/structure/B1258255.png)

![Cucurbit[10]uril](/img/structure/B1258260.png)